molecular formula C20H24N2O B4929850 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine

Cat. No. B4929850
M. Wt: 308.4 g/mol
InChI Key: GAXWTMWUFMXDLK-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine, also known as DOI, is a potent and selective agonist of the serotonin 5-HT2A receptor. It is a psychoactive drug that has been used in scientific research to study the effects of serotonin on the brain.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine has been used in scientific research to study the effects of serotonin on the brain. It has been shown to induce hallucinations, altered perception, and changes in mood and behavior. 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine has also been used to study the role of the serotonin 5-HT2A receptor in the pathophysiology of schizophrenia and other psychiatric disorders.

Mechanism of Action

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of this receptor leads to an increase in intracellular calcium levels and the activation of various signaling pathways, including the phospholipase C and mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine has been shown to induce a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and gene expression. It has also been shown to modulate the activity of various ion channels and transporters, including the NMDA receptor, the dopamine transporter, and the serotonin transporter.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor. However, it also has several limitations, including its potential for inducing hallucinations and other adverse effects in human subjects.

Future Directions

There are several future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine and the serotonin 5-HT2A receptor. One area of interest is the role of this receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression. Another area of interest is the development of more selective agonists and antagonists of this receptor for use in drug discovery and development. Finally, there is a need for further research on the safety and efficacy of 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine and other psychoactive drugs for use in human subjects.

Synthesis Methods

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine can be synthesized using a variety of methods, including the condensation of 2-methoxyphenylacetonitrile with 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-methoxyphenylpiperazine with 2,3-dihydroindene-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-23-20-9-5-4-8-19(20)22-12-10-21(11-13-22)18-14-16-6-2-3-7-17(16)15-18/h2-9,18H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXWTMWUFMXDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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